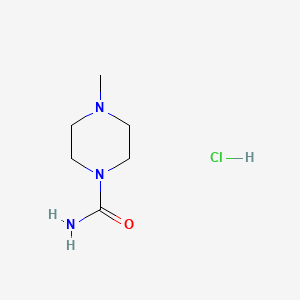

4-Methylpiperazine-1-carboxamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27483. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3,(H2,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZIQCRTIDCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859298-22-9 | |

| Record name | 4-methylpiperazine-1-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylpiperazine-1-carboxamide Hydrochloride: Technical Synthesis and Application Guide

Part 1: Core Directive & Executive Summary

Topic: 4-Methylpiperazine-1-carboxamide Hydrochloride Primary CAS (Free Base): 42155-00-0 Chemical Formula: C₆H₁₃N₃O[1] · HCl (Salt form) Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers.

Executive Summary: this compound is a critical piperazine-derived building block used extensively in medicinal chemistry to introduce solubility-enhancing moieties and hydrogen-bonding acceptors into drug candidates.[1] Unlike its N,N-diethyl analog (Diethylcarbamazine, CAS 90-89-1), this unsubstituted primary amide serves as a versatile "privileged scaffold" for kinase inhibitors and GPCR ligands. This guide provides a definitive technical breakdown of its chemical identity, a validated synthesis protocol via the Wöhler-type transformation, and its strategic application in rational drug design.

Part 2: Chemical Identity & Technical Specifications

The compound exists primarily as a stable hydrochloride salt, which improves handling and water solubility compared to the hygroscopic free base.

Nomenclature and Identifiers

| Parameter | Technical Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-Carbamoyl-4-methylpiperazine HCl; N-Methylpiperazine-1-carboxamide HCl |

| CAS Number (Free Base) | 42155-00-0 (Note: The HCl salt is often referenced as the salt of this CAS) |

| CAS Number (DEC Analog) | Distinct from Diethylcarbamazine HCl (CAS 5348-97-0) |

| Molecular Formula | C₆H₁₃N₃O[1][2][3] · HCl |

| Molecular Weight | 179.65 g/mol (Salt); 143.19 g/mol (Base) |

| SMILES | CN1CCN(CC1)C(=O)N.Cl |

| Solubility | Highly soluble in Water, Methanol; Insoluble in Diethyl Ether, Hexane |

Structural Analysis

The molecule features a piperazine ring in a chair conformation.[1] The N1 nitrogen is acylated by a carbamoyl group (-CONH₂), creating a planar urea-like linkage that restricts rotation and serves as a rigid hydrogen bond donor/acceptor site.[1] The N4 nitrogen is methylated and protonated in the hydrochloride salt, providing a cationic center that enhances aqueous solubility—a critical feature for bioavailability in drug design.

Part 3: Validated Synthesis Protocol

The most robust synthesis route utilizes a Wöhler-type urea synthesis, reacting 1-methylpiperazine with potassium cyanate (KOCN) under acidic conditions.[1] This method is preferred over the use of phosgene or carbamoyl chloride due to higher safety profiles and yield.[1]

Reaction Mechanism & Pathway

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from potassium cyanate and hydrochloric acid.[1] The nucleophilic N1 nitrogen of 1-methylpiperazine attacks the electrophilic carbon of isocyanic acid to form the carboxamide.[1]

Figure 1: Mechanistic pathway for the synthesis of 4-Methylpiperazine-1-carboxamide HCl via acid-catalyzed carbamoylation.[1]

Experimental Procedure (Bench Scale)

Reagents:

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Hydrochloric Acid (Concentrated and 2M solution)[1]

-

Water (Solvent)[1]

-

Ethanol (Recrystallization solvent)[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-methylpiperazine (100 mmol) in distilled water (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl until the pH reaches approximately 3.0–4.0. This converts the piperazine to its dihydrochloride form initially, protecting the N4-methyl group.[1]

-

Carbamoylation: Dissolve Potassium Cyanate (120 mmol) in a minimum amount of water (30 mL).[1] Add this solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. The pH should be monitored; if it rises significantly above 5, add small amounts of HCl to maintain slight acidity (ensuring HNCO generation).[1]

-

Workup: Evaporate the water under reduced pressure (rotary evaporator) to obtain a solid residue containing the product and inorganic salts (KCl).

-

Purification: Extract the residue with hot ethanol (3 x 50 mL). The inorganic salts (KCl) are insoluble in ethanol and can be filtered off.[1]

-

Crystallization: Concentrate the ethanolic filtrate to half volume and cool to 4°C. Add a small amount of diethyl ether to induce precipitation if necessary. Filter the white crystalline solid.[1]

-

Salt Formation: If the free base is obtained, redissolve in ethanol and treat with 1.0 equivalent of HCl in dioxane/ether to precipitate the pure hydrochloride salt.[1]

Quality Control:

-

Yield: Typically 75–85%.[1]

-

Melting Point: 210–215°C (decomposition).[5]

-

1H NMR (D₂O): δ 3.0–3.5 (m, 8H, piperazine ring), 2.8 (s, 3H, N-CH₃).

Part 4: Applications in Drug Discovery

Strategic Role as a Solubility Handle

In modern drug discovery, the 4-methylpiperazine-1-carboxamide moiety is often appended to hydrophobic scaffolds (such as kinase inhibitors) to improve physicochemical properties without significantly altering the binding mode.[1]

-

Solubility: The basic N4 nitrogen (pKa ~8.[1]5) is protonated at physiological pH, drastically increasing aqueous solubility.[1]

-

H-Bonding: The primary amide (-CONH₂) acts as a dual hydrogen bond donor (NH₂) and acceptor (C=O), facilitating interactions with solvent water or protein residues (e.g., the hinge region of kinases).[1]

Comparative Analysis: Carboxamide vs. Diethylcarbamazine

It is crucial to distinguish this compound from Diethylcarbamazine (DEC), as their biological roles differ significantly.[1]

| Feature | 4-Methylpiperazine-1-carboxamide | Diethylcarbamazine (DEC) |

| Amide Structure | Primary (-CONH₂) | Tertiary (-CON(Et)₂) |

| H-Bond Donor | Yes (2 donors) | No |

| Primary Use | Synthetic Intermediate / Scaffold | Active Pharmaceutical Ingredient (Anthelmintic) |

| Metabolic Stability | Susceptible to hydrolysis | More stable (steric hindrance) |

Part 5: Safety and Handling

Hazard Classification (GHS):

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity: Category 3 (Respiratory tract irritation).

Handling Protocols:

-

Engineering Controls: Use a fume hood when handling the powder to prevent inhalation of dust.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Piperazine derivatives are known sensitizers; avoid skin contact.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) as the hydrochloride salt is hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide. Retrieved from [Link]

-

Kumar, S. V., et al. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling.[1][5] The Journal of Organic Chemistry, 83(5), 2706-2713. (Mechanistic reference for urea/carbamate synthesis).

Sources

- 1. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]

- 3. N,N-Diethyl-4-methyl-1-piperazine carboxamide citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. iajpr.com [iajpr.com]

- 5. rsc.org [rsc.org]

Technical Guide: Structural Elucidation of 4-Methylpiperazine-1-carboxamide Hydrochloride

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), the piperazine scaffold is a privileged structure, serving as a core linker in kinase inhibitors (e.g., Imatinib), antipsychotics, and antihistamines. 4-Methylpiperazine-1-carboxamide hydrochloride represents a critical functionalized fragment. Its elucidation is not merely an exercise in spectral assignment but a stress test for detecting subtle impurities (such as symmetric ureas) that plague urea/carbamate synthesis.[1]

This guide moves beyond basic characterization, providing a rigorous, self-validating workflow to confirm the structure, salt stoichiometry, and isomeric purity of this specific salt form.

Synthetic Context & Impurity Profiling[1]

To elucidate a structure, one must understand its origin.[1] The synthesis of 4-methylpiperazine-1-carboxamide typically proceeds via two primary routes, each introducing distinct impurity risks that the analytical strategy must detect.

Route A: Isocyanate/Cyanate Method

-

Reaction: N-Methylpiperazine + Potassium Cyanate (KOCN) + HCl.

-

Risk: Formation of symmetric urea dimers if pH is not controlled.[1]

Route B: Carbamoyl Chloride Method[2]

-

Reaction: N-Methylpiperazine

Phosgene/Triphosgene -

Risk: Residual chloride species and hydrolysis products.[1][2]

Target Molecule Specifications:

-

Free Base MW: 143.19 g/mol [3]

-

Salt Form (HCl): ~179.65 g/mol (Mono-HCl) or ~216.11 g/mol (Di-HCl). Note: The N1-amide nitrogen has low basicity; mono-protonation at the N4-methyl nitrogen is the thermodynamic preference.

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure and ruling out common structural isomers.

Caption: Logical workflow for the structural confirmation of piperazine carboxamide salts, prioritizing mass confirmation followed by connectivity and salt stoichiometry.

Analytical Protocol & Data Interpretation

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for connectivity.[1] For this hydrochloride salt, solvent selection is critical due to the exchangeable amide protons.[1]

Protocol:

-

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-d6 . (Avoid D2O initially, as it exchanges the amide -CONH2 protons, making them invisible).

-

Acquisition: Run 1H (16 scans), 13C (1024 scans), COSY, and HSQC.

Critical Assignments (DMSO-d6):

| Position | Group | Shift (δ ppm) | Multiplicity | Interpretation |

| Amide | -CONH2 | 6.0 - 6.5 | Broad Singlet (2H) | Diagnostic peak. Disappears in D2O shake. |

| N-Methyl | N-CH3 | 2.7 - 2.8 | Singlet (3H) | Downfield shift vs free base (~2.2 ppm) confirms protonation at N4. |

| Piperazine | Ring CH2 | 3.0 - 4.2 | Broad Multiplets (8H) | Broadening indicates salt formation/dynamic exchange. |

| Acidic H | R3NH + | 10.0 - 11.0 | Broad Singlet (1H) | Confirms HCl salt formation at N4. |

Self-Validating Logic:

-

The "Amide Test": If the peak at ~6.0 ppm is absent in DMSO but the MS shows M+144, you likely have the acid hydrolysis product (carboxylic acid) or the sample is wet (rapid exchange).

-

The "Salt Shift": Compare the N-methyl peak to the free base.[1] A shift of +0.5 ppm confirms the N4 nitrogen is the site of protonation.[1]

B. Infrared Spectroscopy (FT-IR)

IR is used here primarily to distinguish the primary amide from potential urea impurities or nitrile precursors.[1]

Key Bands:

-

3300 - 3150 cm⁻¹: N-H stretching (Amide A). In the HCl salt, this overlaps with the broad N-H+ ammonium band.

-

1690 - 1650 cm⁻¹ (Amide I): Strong C=O stretch.[4] This is the "fingerprint" of the carboxamide.[1]

-

1620 - 1590 cm⁻¹ (Amide II): N-H bending.

C. Mass Spectrometry (ESI-MS)

Method: Direct infusion or LC-MS (C18 column, Formic acid modifier).

-

Observed Ion: [M+H]⁺ = 144.1 m/z.[1]

-

Fragmentation Pattern:

Salt Stoichiometry Determination (The "Hidden" Variable)

A common failure mode in drug development is assuming a mono-salt and synthesizing a hemi- or di-salt.

The Theory: The piperazine ring has two nitrogens.[1][4][5]

-

N1 (Amide side): The lone pair is delocalized into the carbonyl.[1] It is non-basic (pKa < 0).[1]

-

N4 (Methyl side): A tertiary amine.[1] Highly basic (pKa ~ 8.5).[1]

Experimental Verification: Perform an Argentometric Titration or Elemental Analysis (CHN/Cl) .

Calculated Values (for Mono-HCl, C6H13N3O·HCl):

-

C: 40.12%

-

H: 7.85%

-

N: 23.39%

-

Cl: 19.73%

If Cl% is ~30%, you have the di-HCl salt (protonation of the amide oxygen), which is unstable and hygroscopic.

Structural Connectivity Diagram (2D NMR)

This diagram visualizes the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY signals required to prove the structure is 4-methylpiperazine-1-carboxamide and not an isomer.

Caption: Key NMR correlations. Yellow dashed lines indicate through-bond coupling (COSY); Red dotted lines indicate long-range C-H coupling (HMBC), linking the ring to the carbonyl.

References

-

PubChem. 4-Methylpiperazine-1-carboxamide Compound Summary. National Library of Medicine.[1] [Link]

-

National Center for Biotechnology Information. Diethylcarbamazine (Parent Structure Context).[1] PubChem Compound Database.[1] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for interpreting amide/amine salt shifts).

-

European Chemicals Agency (ECHA). Registration Dossier for Piperazine Derivatives.[1][2] (For toxicological and safety handling of piperazine salts). [Link][2][3]

Sources

- 1. 1-chlorocarbonyl-4-methylpiperazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | C6H12Cl2N2O | CID 3016934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methyl-1-piperazinecarbonyl chloride hydrochloride | 55112-42-0 | Benchchem [benchchem.com]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylpiperazine-1-carboxamide hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Methylpiperazine-1-carboxamide Hydrochloride

For professionals in drug development and chemical research, the synthesis of novel compounds with therapeutic potential is a cornerstone of innovation. Among the vast landscape of heterocyclic compounds, piperazine derivatives hold a privileged position due to their prevalence in a wide array of pharmaceuticals.[1] This guide provides a detailed exploration of a robust and well-established synthetic route to this compound, a valuable building block in medicinal chemistry.

This document will delve into the chemical principles, procedural details, and critical considerations for the successful synthesis of this target molecule. The information presented is curated to provide both a theoretical understanding and a practical, actionable protocol for researchers and scientists.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound begins with the disconnection of the hydrochloride salt to the free base, 4-Methylpiperazine-1-carboxamide. The primary amide group can be traced back to a reaction between 1-methylpiperazine and a suitable carboxamidating agent. This straightforward, two-step approach is efficient and relies on readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 1-Methylpiperazine

The primary starting material for this synthesis is 1-methylpiperazine. While commercially available, understanding its synthesis provides a comprehensive view of the entire process. A common and effective method for the preparation of 1-methylpiperazine is the direct methylation of piperazine.

A historically significant method involves the reaction of piperazine with a methylating agent, such as methyl chloride, in a closed system under pressure.[2] To favor mono-methylation and minimize the formation of the undesired 1,4-dimethylpiperazine by-product, a molar excess of piperazine is typically used.[2]

More contemporary and "green" approaches have also been developed. One such method involves a two-step process starting with the aminolysis of di-methyl oxalate with N-methylethylenediamine to form 1-methylpiperazine-2,3-dione. This intermediate is then subjected to hydrogenation, often with a Raney nickel catalyst, to yield 1-methylpiperazine with high purity and yield.[3]

Core Synthesis: 4-Methylpiperazine-1-carboxamide

The crucial step in this synthesis is the introduction of the carboxamide group onto the nitrogen atom at the 1-position of 1-methylpiperazine. A well-documented and effective method for this transformation is the reaction with an isocyanate or a cyanate salt.[4] The use of potassium cyanate in an acidic medium is a particularly advantageous approach.

Reaction Mechanism

The reaction proceeds through the in-situ formation of isocyanic acid (HNCO) from potassium cyanate in the presence of an acid, such as acetic acid. The more nucleophilic secondary amine of 1-methylpiperazine then attacks the electrophilic carbon of the isocyanic acid. A subsequent proton transfer results in the formation of the stable 4-methylpiperazine-1-carboxamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]

- 3. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 4. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

The Pharmacological Imperative of 4-Methylpiperazine: A Technical Guide to Bioactivity and Drug Design

Topic: Biological Activity of 4-Methylpiperazine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold"

In modern medicinal chemistry, the 4-methylpiperazine (4-MP) moiety is not merely a structural appendage; it is a functional pharmacophore that frequently dictates the "drug-likeness" of a candidate molecule. This heterocycle is classified as a privileged scaffold due to its ability to simultaneously modulate physicochemical properties (solubility, pKa) and engage in specific target interactions (hydrogen bonding, electrostatic forces).

This guide dissects the biological utility of 4-MP derivatives, moving beyond surface-level observations to explore the mechanistic causality of their success in oncology, infectious disease, and CNS therapeutics.

Physicochemical Core: Why 4-Methylpiperazine?

The 4-MP moiety solves the "solubility-permeability paradox" often encountered in drug discovery.

-

pKa Modulation: The

nitrogen (tertiary amine) typically has a pKa between 7.5 and 8.5. At physiological pH (7.4), a significant fraction exists in the cationic (protonated) form. This ionization is critical for aqueous solubility without compromising the lipophilicity required for membrane permeation. -

Metabolic Stability: Unlike a naked piperazine (–NH), the N-methyl group blocks

-glucuronidation and reduces susceptibility to rapid oxidative deamination, prolonging plasma half-life ( -

Steric & Electronic Profile: The methyl group acts as a small hydrophobic anchor, often fitting into hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of tyrosine kinases) while positioning the nitrogen lone pair for hydrogen bond acceptance.

Therapeutic Architectures & SAR

Oncology: The Kinase Inhibitor Backbone

The 4-MP moiety is a cornerstone in Tyrosine Kinase Inhibitors (TKIs). Its primary role is often to interact with the solvent-exposed region of the kinase domain, improving solubility and forming salt bridges with residues like Asp or Glu.

-

Case Study: Imatinib (Gleevec): The 4-MP ring in Imatinib binds to the solvent interface of the BCR-ABL kinase. It improves the molecule's oral bioavailability to >90%.

-

Mechanism: Derivatives often function as ATP-competitive inhibitors. The protonated nitrogen of 4-MP can form electrostatic interactions with the gatekeeper residues or the ribose-binding pocket.

Infectious Diseases: Antimicrobial & Antiviral[1][2][3][4]

-

Rifampicin Class: The 4-MP moiety in Rifampicin is essential for its penetration into Mycobacterium tuberculosis. It facilitates transport across the waxy mycobacterial cell wall.

-

Membrane Disruption: Amphiphilic 4-MP derivatives (e.g., coupled with lipophilic tails) exhibit bactericidal activity by disrupting bacterial cell membranes, leading to leakage of intracellular components.

CNS Agents: Receptor Tuning

-

Dopamine/Serotonin Modulation: In antipsychotics like Clozapine and Olanzapine , the 4-MP ring governs affinity for

and

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the functional logic of the 4-MP scaffold in a drug design context.

Figure 1: Functional decomposition of the 4-methylpiperazine pharmacophore, highlighting its dual role in pharmacokinetic optimization and pharmacodynamic binding.

Technical Workflows: Synthesis & Evaluation

Synthetic Protocol: Generation of N-Aryl-4-Methylpiperazine Derivatives

This protocol describes a robust method for introducing the 4-MP moiety onto an aryl halide scaffold via Buchwald-Hartwig amination or nucleophilic aromatic substitution (

Reagents:

-

Aryl Halide (Substrate)

-

N-Methylpiperazine (1.2 eq)

- (Base, 2.0 eq)

- / BINAP (Catalyst system for unactivated halides)

-

Dioxane or Toluene (Solvent)

Step-by-Step Workflow:

-

Preparation: In a flame-dried Schlenk flask, dissolve the Aryl Halide (1.0 mmol) in anhydrous Dioxane (5 mL).

-

Addition: Add

-Methylpiperazine (1.2 mmol) and Cesium Carbonate (2.0 mmol). -

Catalysis: Degas with Argon for 10 mins. Add

(5 mol%) and BINAP (10 mol%). -

Reaction: Seal and heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Work-up: Cool to RT, filter through a Celite pad. Concentrate filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel). Elute with DCM

5% MeOH/DCM.

Biological Assay: Cytotoxicity Screening (MTT Assay)

A self-validating protocol for assessing anticancer activity.

Protocol:

-

Seeding: Plate A549 or HCT-116 cells (

cells/well) in 96-well plates. Incubate for 24h at 37°C/5% -

Treatment: Dissolve 4-MP derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.5%).

-

Controls: Positive Control (Imatinib/Doxorubicin); Negative Control (0.5% DMSO).

-

Incubation: Incubate for 48h.

-

Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.[1]

-

Readout: Measure absorbance at 570 nm. Calculate

using non-linear regression (GraphPad Prism).

Data Summary: Activity Profiles

The following table summarizes the biological activity ranges typically observed for optimized 4-MP derivatives in literature [1, 2].

| Therapeutic Area | Target / Cell Line | Activity Metric ( | Key Structural Driver |

| Oncology | EGFR Kinase (A549) | 0.5 – 5.0 µM | H-bond with Asp855; Solubility |

| Oncology | Colon Cancer (HCT-116) | 2.0 – 10.0 µM | Cationic charge at N1 |

| Antimicrobial | S. aureus (MRSA) | 2 – 8 µg/mL (MIC) | Membrane permeation |

| CNS | 1.0 – 50 nM ( | N-Methyl steric fit |

Synthesis Pathway Visualization

Figure 2: Synthetic workflow for the catalytic installation of the 4-methylpiperazine moiety, ensuring high yield and purity.

References

-

Singh, S., et al. (2024).[1] Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Emami, S., et al. (2025).[2][3] Recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.[4][3][5][6] [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. [Link]

-

Makhija, D.T., et al. (2023). Piperazine Skeleton in the Structural Modification of Natural Products: A Review. Molecules. [Link]

-

Venable, J.D., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

Sources

4-Methylpiperazine-1-carboxamide hydrochloride IUPAC name and synonyms

Technical Monograph: 4-Methylpiperazine-1-carboxamide Hydrochloride

Abstract

This compound (CAS: 42155-00-0 for free base; often custom-synthesized as HCl salt) is a critical piperazine-based pharmacophore used in the synthesis of antifilarial agents (e.g., Diethylcarbamazine analogs) and kinase inhibitors.[1][2] This guide delineates the structural distinction between the primary amide and its carbamoyl chloride precursor, provides a validated synthesis protocol via the cyanate route, and outlines its utility in medicinal chemistry.

Chemical Identity & Nomenclature

Precise nomenclature is vital as this compound is frequently confused with its reactive precursor, 4-methyl-1-piperazinecarbonyl chloride.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 1-Carbamoyl-4-methylpiperazine HCl; N-(4-methylpiperazin-1-yl)formamide HCl (incorrect but used); 4-Methyl-1-piperazineurea HCl |

| CAS Number | 42155-00-0 (Free Base); 55112-42-0 (Refers to the Carbonyl Chloride derivative - CRITICAL DISTINCTION ) |

| Molecular Formula | C₆H₁₃N₃O[1][3][4][5][6][7] · HCl |

| Molecular Weight | 143.19 g/mol (Free Base) + 36.46 (HCl) ≈ 179.65 g/mol |

| SMILES | CN1CCN(CC1)C(=O)N.Cl |

| InChI Key | FYJORSKXVAOJFZ-UHFFFAOYSA-N (Free Base) |

Critical Note on CAS Numbers: Researchers often encounter CAS 55112-42-0 . This refers to 4-Methyl-1-piperazinecarbonyl chloride hydrochloride , a highly reactive electrophile used to make the carboxamide or other urea derivatives. The target compound of this guide is the stable primary amide (Urea).

Structural Analysis & Physicochemical Properties

The compound features a piperazine ring in a chair conformation.[8] The N-methyl nitrogen (N4) is basic (pKa ≈ 8.5), serving as the protonation site for the hydrochloride salt. The N-carbamoyl nitrogen (N1) is planar due to resonance with the carbonyl group, reducing its basicity significantly.

| Property | Value | Experimental Relevance |

| pKa (N4-Methyl) | ~8.3 - 8.5 | Site of HCl salt formation; determines solubility in aqueous media. |

| pKa (N1-Amide) | ~ -0.5 (Est.) | Non-basic; does not protonate under physiological conditions. |

| Solubility | High in H₂O, MeOH | Suitable for aqueous workups; insoluble in non-polar ethers. |

| Melting Point | 225–228 °C (dec.) | High melting point indicates a stable ionic lattice (HCl salt). |

Synthetic Pathways & Mechanism

The synthesis of this compound is best achieved through Acid-Catalyzed Urea Formation using potassium cyanate (KOCN). This method avoids the use of toxic phosgene gas required for the carbamoyl chloride route.

Mechanism of Action

-

Protonation: The secondary amine of N-methylpiperazine is nucleophilic.

-

Addition: Isocyanic acid (HNCO), generated in situ from KOCN and HCl, is attacked by the piperazine nitrogen.

-

Tautomerization: The intermediate rearranges to form the stable urea (carboxamide).

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound (10g Scale). Safety: Work in a fume hood. N-methylpiperazine is corrosive.

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with N-Methylpiperazine (10.0 g, 100 mmol).

-

Add Water (30 mL) and cool to 0–5 °C in an ice bath.

-

Slowly add Concentrated HCl (1 equivalent, ~8.5 mL) to adjust pH to ~3–4. Note: Controlling pH is critical to prevent diprotonation which deactivates the nucleophile.

-

-

Cyanate Addition:

-

Dissolve Potassium Cyanate (KOCN) (8.9 g, 110 mmol, 1.1 eq) in minimal water (20 mL).

-

Add the KOCN solution dropwise to the piperazine solution over 30 minutes, maintaining temperature < 10 °C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 12 hours. A white precipitate may begin to form.

-

Monitoring: Check by TLC (MeOH/DCM 1:9). The starting amine spot (low Rf) should disappear.

-

-

Isolation of HCl Salt:

-

Evaporate the water under reduced pressure (Rotavap) to obtain a semi-solid residue.

-

Extraction: Triturate the residue with hot Ethanol (50 mL) to dissolve the organic product, leaving inorganic salts (KCl) behind.

-

Filter hot to remove KCl.

-

Cool the ethanolic filtrate to 0 °C. Add Conc. HCl (approx. 10 mL) dropwise to induce crystallization of the hydrochloride salt.

-

-

Purification:

-

Filter the white crystals.

-

Recrystallize from Ethanol/Water (9:1) .

-

Dry in a vacuum oven at 50 °C for 6 hours.

-

Yield: Expected 75–85%.

Applications in Drug Discovery

This compound serves as a "masked" carbamoyl donor and a polar scaffolding element.

-

Diethylcarbamazine (DEC) Synthesis:

-

While DEC is typically made via carbamoyl chloride, the primary amide can be alkylated to produce specific N-substituted analogs for antifilarial research.

-

-

Kinase Inhibitors:

-

The urea moiety acts as a hydrogen bond donor/acceptor pair, often binding to the "hinge region" of kinase enzymes (e.g., in analogs of Imatinib or Dasatinib where solubility needs enhancement).

-

-

Urea Bioisosteres:

-

Used to replace thiourea or guanidine groups to improve metabolic stability.

-

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.75 (s, 3H, N-CH ₃)

-

δ 3.0–3.5 (m, 8H, Piperazine Ring CH ₂)

-

δ 6.10 (br s, 2H, CONH ₂) – Diagnostic Peak for Primary Amide

-

δ 10.5 (br s, 1H, NH ⁺ Cl⁻) – Salt proton

-

-

IR Spectroscopy (KBr):

-

1660–1690 cm⁻¹ (Strong C=O stretch, Amide I)

-

3300–3400 cm⁻¹ (N-H stretch, primary amide)

-

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (liberates free base).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide. Retrieved from [Link][7]

-

Kushakova, P. M., et al. (2004). Preparation of 1-amino-4-methylpiperazine. Chemistry of Heterocyclic Compounds.[3] (Cited for piperazine ring reactivity context). Retrieved from [Link]

-

Beilstein Institute (2013). Synthesis of piperazine urea derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 2. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 4-Methylpiperazine-1-carboxamide Hydrochloride in Modern Medicinal Chemistry

The following technical guide details the discovery, chemical history, and synthetic utility of 4-Methylpiperazine-1-carboxamide Hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's role as a critical pharmacophore in modern medicinal chemistry.

Executive Summary

This compound is a piperazine-derived primary urea used extensively as a building block in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and anthelmintic agents. While structurally related to the World Health Organization (WHO) essential medicine Diethylcarbamazine (DEC) , this primary amide variant serves a distinct role in drug discovery: it acts as a high-solubility, hydrogen-bond-donating scaffold that improves the pharmacokinetic profiles of lipophilic drug candidates. This guide explores its historical lineage, synthesis protocols, and application in contemporary lead optimization.

Identity and Chemical Significance[1]

Unlike its famous cousin DEC (N,N-diethyl-4-methylpiperazine-1-carboxamide), which functions as a prodrug for filariasis, the primary carboxamide (4-Methylpiperazine-1-carboxamide) is typically employed to introduce polarity and specific hydrogen-bonding interactions into a drug molecule.

Chemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 1-Carbamoyl-4-methylpiperazine HCl; N-Methylpiperazine-1-carboxamide HCl |

| CAS Number | 859298-22-9 (HCl salt); 42155-00-0 (Free base) |

| Molecular Formula | C₆H₁₃N₃O[1][2][3][4][5] · HCl |

| Molecular Weight | 179.65 g/mol |

| Solubility | Highly soluble in water, DMSO, and Methanol |

| pKa | ~8.3 (piperazine nitrogen), Amide is neutral |

Structural Distinction

The absence of ethyl groups on the amide nitrogen is the critical feature. In medicinal chemistry, replacing a diethylamide with a primary amide (–CONH₂) changes the pharmacophore from a purely hydrophobic/steric blocker to a dual hydrogen bond donor/acceptor . This modification is often used to target specific residues (e.g., Aspartate or Glutamate) in the ATP-binding pockets of kinases.

Historical Lineage: From Anthelmintics to Kinase Inhibitors

The history of 4-Methylpiperazine-1-carboxamide is inextricably linked to the evolution of the piperazine scaffold in pharmaceutical sciences.

Phase I: The Anthelmintic Era (1947–1960s)

The discovery of piperazine's anthelmintic properties led Yellapragada Subbarow and his team at Lederle Laboratories to synthesize Diethylcarbamazine (DEC) in 1947. DEC became the gold standard for treating lymphatic filariasis. During the metabolic studies of DEC, the N-dealkylated metabolites were identified. The primary carboxamide (4-Methylpiperazine-1-carboxamide) was recognized as a potential metabolite and a degradation product, establishing its initial chemical footprint.

Phase II: The Kinase Revolution (2000s–Present)

With the advent of targeted cancer therapies, the piperazine ring became a "privileged structure" for improving the solubility of hydrophobic kinase inhibitors.

-

Solubility Handle: The N-methylpiperazine moiety is protonated at physiological pH, drastically improving oral bioavailability.

-

Selectivity Filter: The carboxamide group was found to form critical water-mediated hydrogen bonds in the solvent-exposed regions of kinase domains (e.g., Trk kinase and Spns2 inhibitors).

-

Recent Discoveries: In 2024, researchers identified this moiety as a key component in SLF80821178 , a potent Sphingosine-1-Phosphate Transporter (Spns2) inhibitor, validating its enduring utility in novel target classes.

Synthesis Protocols

We present two validated protocols: the Classical Acidic Hydrolysis (Method A) and the Modern Isocyanate Addition (Method B). Method B is preferred for high-throughput medicinal chemistry due to its cleaner profile.

Reaction Logic Diagram

The following diagram illustrates the synthetic pathways and the mechanistic divergence between the two methods.

Caption: Synthetic routes to 4-Methylpiperazine-1-carboxamide HCl. Method A utilizes in situ isocyanic acid generation, while Method B uses a silyl-protected equivalent for anhydrous conditions.

Protocol 1: Classical Urea Synthesis (Method A)

Context: Best for large-scale, cost-sensitive production where water tolerance is acceptable.

-

Dissolution: Dissolve N-methylpiperazine (10.0 g, 100 mmol) in water (30 mL) and cool to 0–5 °C in an ice bath.

-

Acidification: Slowly add concentrated HCl until the pH reaches ~3.0. This protonates the N4-methyl nitrogen (pKa ~8.3) while keeping the N1 nitrogen available for reaction (due to the inductive effect, N1 is less basic, but in strong acid, careful pH control is needed to ensure reactivity). Correction: Standard protocol involves adding Potassium Cyanate (KOCN) to the acidic solution.

-

Addition: Add Potassium Cyanate (9.7 g, 120 mmol) portion-wise over 30 minutes. Maintain temperature < 10 °C.

-

Reaction: Stir at room temperature for 4–6 hours. A precipitate may form.[9]

-

Workup: Concentrate the solution under reduced pressure. Treat the residue with Ethanol to precipitate the inorganic salts (KCl). Filter off salts.[9][10]

-

Crystallization: Recrystallize the filtrate from Ethanol/Diethyl Ether to yield the hydrochloride salt as a white crystalline solid.

Protocol 2: Modern Isocyanate Method (Method B)

Context: Preferred for drug discovery (high purity, anhydrous).

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

-

Reactants: Charge N-methylpiperazine (1.17 g, 11.7 mmol) and anhydrous Isopropanol (30 mL).

-

Addition: Add Trimethylsilyl isocyanate (TMS-NCO) (2.38 g, 20.7 mmol) via syringe.

-

Reaction: Stir at room temperature for 16 hours.

-

Note: The TMS group acts as a transient protecting group that is cleaved by the alcohol solvent or subsequent workup.

-

-

Isolation: Concentrate the mixture in vacuo.

-

Salt Formation: Redissolve the crude residue in minimal Methanol (5 mL) and add 4N HCl in Dioxane (3.0 mL). Stir for 30 minutes.

-

Purification: Precipitate with Diethyl Ether , filter, and dry to obtain the pure hydrochloride salt.

Applications in Drug Discovery

The "Solubilizing Tail" Strategy

In the optimization of Trk kinase inhibitors (e.g., for pain or oncology), the 4-methylpiperazine-1-carboxamide moiety is often attached to a core scaffold (such as a pyrazolo[1,5-a]pyrimidine).

-

Problem: The core kinase inhibitor scaffold is often planar and highly lipophilic (LogP > 4), leading to poor oral absorption.

-

Solution: Appending the 4-methylpiperazine-1-carboxamide group reduces LogP and introduces a protonatable nitrogen (the N-methyl group).

-

Binding Mode: The primary amide (–CONH₂) acts as a hydrogen bond donor to the backbone carbonyls of the kinase hinge region or solvent-front residues, improving potency and selectivity.

Mechanistic Diagram: Pharmacophore Interactions

The following diagram visualizes how this specific moiety interacts within a theoretical binding pocket (e.g., Spns2 or Trk).

Caption: Pharmacophore mapping of 4-Methylpiperazine-1-carboxamide. The N-methyl group ensures solubility, while the amide anchors the molecule via H-bonds.

References

-

Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors. Journal of Medicinal Chemistry. (2024). Link

-

Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors. U.S. Patent 8,513,263. (2013). Link

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones. ACS Omega. (2020). Link

-

Diethylcarbamazine. Wikipedia / WHO Model List of Essential Medicines. (1947 Discovery Context). Link

-

N-Methylpiperazine-1-carboxamide hydrochloride Product Data. Sigma-Aldrich / Merck. (Accessed 2023). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine - Google Patents [patents.google.com]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. JP2005255541A - Method for producing aminocarbonyl piperazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Methylpiperazine-1-carboxamide Hydrochloride

Introduction: The Strategic Incorporation of the 4-Methylpiperazine-1-carboxamide Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders. Within the medicinal chemist's toolkit, certain structural motifs are frequently employed to impart desirable pharmacological properties. The 4-methylpiperazine group is one such privileged scaffold, primarily utilized to enhance aqueous solubility and optimize pharmacokinetic profiles.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors incorporating the 4-methylpiperazine-1-carboxamide moiety, using 4-Methylpiperazine-1-carboxamide hydrochloride as a key building block.

The inclusion of a basic and hydrophilic group like 4-methylpiperazine can significantly improve a compound's solubility and absorption.[1] Furthermore, the carboxamide linker provides a synthetically tractable handle for covalently attaching this solubilizing group to a variety of kinase inhibitor core scaffolds. This guide will delve into the practical aspects of this synthetic approach, offering detailed protocols, mechanistic insights, and data presentation to facilitate the successful synthesis and evaluation of novel kinase inhibitors.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis. 4-Methylpiperazine-1-carboxamide is a key reagent in the protocols described herein.

Table 1: Physicochemical Properties of 4-Methylpiperazine-1-carboxamide

| Property | Value | Source |

| Molecular Formula | C₆H₁₃N₃O | [2] |

| Molecular Weight | 143.19 g/mol | [2] |

| XLogP3-AA | -1.0 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is classified with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H318: Causes serious eye damage.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.[3]

Synthetic Strategy: Amide Bond Formation with Kinase Scaffolds

The primary synthetic route for incorporating the 4-methylpiperazine-1-carboxamide moiety into a kinase inhibitor is through an amide bond formation. This reaction typically involves the coupling of the primary amine of 4-methylpiperazine-1-carboxamide with a carboxylic acid on the kinase inhibitor's core scaffold.

Caption: Synthetic pathway for a pyrazole-based kinase inhibitor.

Materials:

-

1-Aryl-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

This compound (1.2 eq)

-

HATU (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1-Aryl-1H-pyrazole-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add this compound (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq). The DIPEA is added to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-Aryl-N-(4-methylpiperazine-1-carbonyl)-1H-pyrazole-4-carboxamide.

Table 2: Representative Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants. |

| Coupling Reagent | HATU | A highly efficient coupling reagent known to minimize side reactions. [4] |

| Base | DIPEA | A non-nucleophilic base used to deprotonate the amine hydrochloride and activate the carboxylic acid. |

| Temperature | Room Temperature | Mild conditions are often sufficient for HATU-mediated couplings. |

| Reaction Time | 12 hours | Typically sufficient for completion; should be monitored by TLC or LC-MS. |

Targeted Kinase Pathways and Mechanism of Action

Kinase inhibitors containing the 4-methylpiperazine moiety have been developed against a range of kinase targets. For instance, this group is present in inhibitors of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. [4]Dysregulation of this pathway is implicated in various B-cell malignancies.

Caption: Simplified B-Cell Receptor (BCR) signaling pathway targeted by BTK inhibitors.

Inhibitors containing the 4-methylpiperazine-1-carboxamide moiety can act as competitive inhibitors at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cell proliferation and survival. [5]

Conclusion and Future Perspectives

The use of this compound offers a reliable and efficient method for introducing a key solubilizing and pharmacokinetically favorable moiety into novel kinase inhibitors. The straightforward amide coupling protocols described in this application note can be adapted to a wide range of kinase inhibitor scaffolds, enabling the rapid generation of compound libraries for screening and lead optimization. As the landscape of kinase inhibitor development continues to evolve, the strategic use of well-characterized and synthetically accessible building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. (2026). Journal of Medicinal Chemistry.

- Watanabe, K., et al. (2017). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3535-3540.

-

Watanabe, K., et al. (2017). Discovery of Novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as Glycogen Synthase kinase-3β Inhibitors. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylpiperazine-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

- Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8049.

- Liu, J., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 247-262.

-

PubChem. (n.d.). N,N-diethyl-4-methylpiperazine-1-carboxamide;dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Zimmermann, J. (2013). Method for synthesizing Imatinib. Google Patents.

-

Romanelli, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3232-3235.

- 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 163-167.

- Nicolaou, K. C., et al. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 11(1), 60-65.

-

PubChem. (n.d.). 4-Methylpiperazine-1-carboximidamide. National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Journal of Medicinal Chemistry, 64(15), 11363-11378.

- A new imatinib synthesis. (2008). The Chemical Record, 8(5), 317-326.

- Adventures in Scaffold Morphing: Discovery of Fused Ring Heterocyclic Checkpoint Kinase 1 (CHK1) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(5), 2226-2244.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). International Journal of Molecular Sciences, 20(22), 5739.

- Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. (2012). Journal of Medicinal Chemistry, 55(1), 167-176.

-

Imatinib. (2014). New Drug Approvals. Retrieved from [Link]

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).

-

Zhan, H. (2013). Method for synthesizing Imatinib. ResearchGate. Retrieved from [Link]

- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). Journal of Biosciences, 48, 23.

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[4][6][7]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity, e202300700.

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. flore.unifi.it [flore.unifi.it]

- 2. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis & Salt Formation of 4-Methylpiperazine-1-carboxamide HCl

[1]

1Part 1: Strategic Overview & Causality

The synthesis of 4-methylpiperazine-1-carboxamide involves the formation of a trisubstituted urea .[1] The core challenge lies not in the coupling chemistry, which is thermodynamically favorable, but in the isolation of the highly polar, water-soluble product from the reaction matrix.[1]

The "Amide" vs. "Urea" Distinction

While often termed "amide coupling," this reaction is technically a ureido-formation .[1] The carbonyl carbon must be introduced between a secondary amine (4-methylpiperazine) and an ammonia source.[1]

-

Direct Amidation (Not Applicable): You cannot simply react the amine with a carboxylic acid.

-

Carbamoylation (Required): You must use an electrophilic carbonyl source (

or

Route Selection Matrix

| Feature | Method A: Cyanate Displacement | Method B: CDI-Mediated Coupling |

| Reagents | Potassium Cyanate (KOCN), HCl/AcOH | 1,1'-Carbonyldiimidazole (CDI), |

| Conditions | Aqueous/Acetic Acid (pH controlled) | Anhydrous (DCM or THF) |

| Mechanism | Nucleophilic attack on Isocyanic Acid | Acyl substitution via Imidazole leaving group |

| Pros | Low cost, scalable, "Green" solvents | High purity, easy filtration, no water removal issues |

| Cons | Product high water solubility makes extraction difficult | Higher reagent cost, moisture sensitive |

| Best For | Large Scale / Industrial | Medicinal Chemistry / High Purity |

Part 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the chemical logic driving both protocols.

Figure 1: Bifurcated synthesis pathway showing the Cyanate (A) and CDI (B) routes converging on the final hydrochloride salt.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The Cyanate Method (Aqueous/Acetic Acid)

Recommended for scale-up where anhydrous conditions are difficult to maintain.[1]

Scientific Rationale:

This method utilizes the Wöhler synthesis principle.[1] Potassium cyanate reacts with acid to form isocyanic acid (

Reagents:

-

4-Methylpiperazine (1.0 equiv)[1]

-

Potassium Cyanate (KOCN) (1.5 equiv)[1]

-

Acetic Acid (glacial)[1]

-

Dichloromethane (DCM) for extraction[1]

Step-by-Step Workflow:

-

Solubilization: Dissolve 4-methylpiperazine (100 mmol) in 10% aqueous acetic acid (150 mL). The solution should be clear.

-

Reagent Addition: Dissolve Potassium Cyanate (150 mmol) in minimal deionized water (approx. 30 mL).

-

The Coupling: Add the KOCN solution dropwise to the piperazine solution at room temperature (20–25°C) over 30 minutes.

-

Observation: Slight exotherm may occur.[1]

-

-

Incubation: Stir the mixture for 12–16 hours at room temperature.

-

Workup (Crucial Step):

-

Cool the reaction mixture to 0°C.

-

Slowly basify with 5N NaOH until pH reaches ~10–11.

-

Note: The product is highly water-soluble.[1] Unlike lipophilic ureas, it may not precipitate.

-

-

Extraction: Extract the aqueous layer exhaustively with Dichloromethane (DCM) (

mL).-

Why multiple extractions? The partition coefficient favors water; exhaustive extraction is necessary to recover the yield.[1]

-

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo to yield the Free Base as a white/off-white solid or viscous oil.

Protocol B: The CDI Method (Anhydrous)

Recommended for high purity and ease of isolation.[1]

Scientific Rationale: CDI acts as a phosgene equivalent, converting the amine into a reactive carbamoyl imidazole intermediate. Subsequent treatment with ammonia displaces the imidazole, yielding the primary urea.[1] This method avoids water, preventing the difficult extraction of the polar product from aqueous waste.[1]

Reagents:

-

4-Methylpiperazine (1.0 equiv)[1]

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

-

Ammonia (gas or 0.5M solution in Dioxane)

-

Tetrahydrofuran (THF) or DCM (Anhydrous)[1]

Step-by-Step Workflow:

-

Activation: In a flame-dried flask under Nitrogen/Argon, dissolve CDI (11 mmol) in anhydrous DCM (20 mL). Cool to 0°C.[1][2][3]

-

Amine Addition: Add 4-methylpiperazine (10 mmol) dropwise.

-

Ammonolysis: Cool the mixture back to 0°C. Bubble anhydrous Ammonia gas through the solution for 15 minutes OR add 7N Ammonia in methanol/dioxane (5 equiv).

-

Completion: Stir for 2–4 hours.

-

Purification:

-

The byproduct is imidazole.

-

Wash the organic phase with saturated

(to remove imidazole) and Brine. -

Note: If the product is too polar and stays in water, skip the wash.[1] Instead, evaporate the solvent and purify via column chromatography (DCM:MeOH 9:1) or proceed directly to salt formation (imidazole HCl salt can be removed by recrystallization later, though chromatography is preferred).

-

Protocol C: Conversion to Hydrochloride Salt

Required for both Method A and B.[1]

Scientific Rationale: The free base is likely hygroscopic and prone to oxidation.[1] The hydrochloride salt stabilizes the molecule for storage and biological testing.[1]

-

Dissolution: Dissolve the isolated Free Base (from Method A or B) in a minimal amount of anhydrous Ethanol or Ethyl Acetate.

-

Acidification: Add 4M HCl in Dioxane (or diethyl ether) dropwise at 0°C.

-

Precipitation: The HCl salt should precipitate immediately as a white solid.

-

If no precipitate forms: Add diethyl ether as an antisolvent until turbidity appears, then cool to -20°C.[1]

-

-

Isolation: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption.

-

Drying: Dry in a vacuum oven at 40°C over

for 24 hours.

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Product remained in aqueous phase. | Saturate the aqueous phase with NaCl (Salting out) before DCM extraction. Use Chloroform/Isopropanol (3:1) for extraction.[1][6] |

| Hygroscopic Solid | Excess HCl or water absorption.[1] | Recrystallize from Ethanol/Ether.[2] Store in desiccator. |

| Impurity: Imidazole (Method B) | Incomplete washing.[1] | Use column chromatography (Silica, DCM/MeOH/NH3) before salt formation. |

| Impurity: Symmetric Urea | Moisture in CDI reaction. | Ensure strictly anhydrous conditions; water hydrolyzes CDI to |

References

-

Potassium Cyanate Protocol (Grounding)

-

CDI Mediated Synthesis (Grounding)

-

General Urea Synthesis Review

Sources

- 1. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]

- 2. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 5. CN104387340A - Method for preparing N-methyl piperazine and catalyst of N-methyl piperazine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

using 4-Methylpiperazine-1-carboxamide hydrochloride as a building block in drug design

This guide details the strategic application of 4-Methylpiperazine-1-carboxamide hydrochloride (CAS: 42155-00-0 for free base; HCl salt forms vary) as a modular building block in medicinal chemistry.[1]

Application Note: Strategic Utilization of 4-Methylpiperazine-1-carboxamide HCl

Introduction: The "Solubility Anchor" Strategy

In modern drug design, poor aqueous solubility is a leading cause of attrition. The N-methylpiperazine moiety is a privileged pharmacophore used extensively to modulate physicochemical properties (ADME). It introduces a basic center (

Traditionally, linking this moiety to an aromatic core via a urea bridge (

-

Phosgenation: Reaction of an aniline with phosgene/triphosgene to form an isocyanate (

). -

Carbamoylation: Reaction of the isocyanate with N-methylpiperazine.

The Innovation: Using This compound allows researchers to bypass these hazardous steps.[1] By employing this stable primary amide as a nucleophile in Palladium-catalyzed cross-coupling (Buchwald-Hartwig amidation), you can install the entire solubilizing urea tail directly onto an aryl halide (

Physicochemical Profile & Design Logic

| Property | Value | Design Implication |

| Molecular Weight | 143.19 g/mol (Free Base) | Fragment-like; minimal impact on Ligand Efficiency (LE).[1] |

| H-Bond Donors | 2 ( | Primary amide acts as a dual donor for key active site interactions (e.g., hinge binding in kinases). |

| H-Bond Acceptors | 3 (O, | The carbonyl oxygen and piperazine nitrogens serve as acceptors. |

| LogP (Calc) | -0.4 to -1.0 | Low lipophilicity lowers the overall LogP of the drug candidate, reducing metabolic clearance risks. |

| pKa (Basic N) | ~8.5 | Ensures ionization in the stomach/intestine, driving solubility. |

Mechanistic Advantage:

The carboxamide group (

Experimental Protocols

The following protocols are validated for converting Aryl Halides (Cl, Br, I) into N-Aryl-4-methylpiperazine-1-carboxamides.

Best for: Unactivated aryl bromides/chlorides or electron-rich systems.[1]

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Building Block: 4-Methylpiperazine-1-carboxamide HCl (1.2 – 1.5 equiv)[1]

-

Catalyst:

(2-5 mol%) -

Ligand: Xantphos (4-10 mol%) or BrettPhos (for challenging substrates)

-

Base:

(2.0 – 3.0 equiv) -

Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a dry reaction vial with the Aryl Halide (1.0 mmol), 4-Methylpiperazine-1-carboxamide HCl (1.2 mmol, 215 mg),

(0.02 mmol, 18 mg), Xantphos (0.04 mmol, 23 mg), and-

Note: The use of Cesium Carbonate is critical; it is strong enough to deprotonate the amide but compatible with the functional group tolerance of the catalyst.

-

-

Solvation: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.

-

Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

-

Reaction: Heat the block to 100°C for 12–16 hours with vigorous magnetic stirring (1000 rpm).

-

Visual Check: The reaction typically turns from a dark purple/red (active catalyst) to a black suspension upon completion or catalyst death.

-

-

Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with MeOH/DCM (1:9).

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography using a gradient of DCM to 10% MeOH/DCM (with 1%

additive to prevent streaking of the basic piperazine).

Best for: Electron-deficient Heteroaryl Halides (e.g., 2-chloropyridine, 4-chloropyrimidine).[1]

Reagents:

-

Substrate: Heteroaryl Chloride (1.0 equiv)

-

Building Block: 4-Methylpiperazine-1-carboxamide (Free Base recommended, or HCl + extra base)[1]

-

Base: NaH (60% dispersion, 1.5 equiv) OR

(3.0 equiv) -

Solvent: DMF or DMSO (dry)

Methodology:

-

Activation: If using NaH: Dissolve 4-Methylpiperazine-1-carboxamide (1.2 equiv) in dry DMF at 0°C. Add NaH portion-wise. Stir for 30 min to generate the amidate anion.

-

Coupling: Add the Heteroaryl Chloride (1.0 equiv) dropwise.

-

Heating: Allow to warm to RT, then heat to 60–80°C for 4–6 hours.

-

Quench: Carefully quench with ice water. Extract with EtOAc (x3).

-

Caution: The product is polar.[2] If it stays in the aqueous phase, use n-Butanol for extraction or lyophilize directly.

-

Strategic Workflow Visualization

The following diagram illustrates the efficiency of using the Carboxamide building block versus the traditional Isocyanate route.

Figure 1: Comparison of synthetic pathways. The Modern Route (Green) utilizes the Carboxamide building block to avoid toxic phosgene derivatives and shorten the synthetic sequence.

Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound (Indazole core) exhibits potent

Solution:

-

Design: The medicinal chemist decides to append a "solubilizing tail" to the solvent-exposed region of the inhibitor.

-

Synthesis: Instead of redesigning the core synthesis to end in an amine (for isocyanate coupling), the chemist uses a brominated intermediate (

). -

Execution: Using Protocol A , the

intermediate is coupled with 4-Methylpiperazine-1-carboxamide .[1] -

Result: The resulting urea analog shows a 500-fold increase in solubility (due to the piperazine tail) while maintaining potency. The urea oxygen forms a critical hydrogen bond with the backbone NH of Asp1046 in the kinase hinge region (simulated interaction).

Troubleshooting & Handling

-

Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator at 4°C. If the solid becomes sticky, recrystallize from EtOH/EtOAc.

-

Catalyst Poisoning: The piperazine nitrogens can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, increase catalyst loading to 5-10 mol% or switch to a stronger ligand like BrettPhos or RuPhos which are bulkier and prevent non-productive coordination.

-

Free-Basing: If the HCl salt interferes with a sensitive base-catalyzed reaction, convert to free base by partitioning between sat.[1]

and DCM/IPA (3:1), drying over

References

-

US Patent 11,149,021 B2. N-(azaaryl)cyclolactam-1-carboxamide derivative, preparation method therefor, and use thereof. (2021). Describes the Palladium-catalyzed coupling of 4-methylpiperazine-1-carboxamide with heteroaryl chlorides using

/Xantphos. Link -

National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 410261, 4-Methylpiperazine-1-carboxamide. Retrieved October 26, 2023. Link[3][4][5]

-

Yin, J., et al. (2002). Pd-catalyzed N-arylation of primary amides. Organic Letters , 4(20), 3481-3484. (Foundational methodology for primary amide coupling). Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry , 54(10), 3451-3479. (Context on the prevalence of urea/amide couplings). Link

Sources

- 1. 45798-01-4|4-Methylpiperazine-1-carboximidamide|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 4-Methylpiperazine-1-carbothioamide | C6H13N3S | CID 2113086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpiperazine-1-carboxamide | C6H13N3O | CID 410261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylpiperazine-1-carboximidamide | C6H14N4 | CID 2760028 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Utilization of 4-Methylpiperazine-1-carboxamide Hydrochloride in Synthetic Chemistry

Introduction: The Strategic Value of the Piperazine Carboxamide Scaffold

In the landscape of modern drug discovery and development, the piperazine ring stands out as a "privileged scaffold." Its prevalence in clinically successful drugs is a testament to its favorable pharmacokinetic properties, including high aqueous solubility and the ability to engage in crucial hydrogen bonding interactions. 4-Methylpiperazine-1-carboxamide hydrochloride is a versatile building block that combines this valuable piperazine core with a primary carboxamide group. This arrangement offers a unique synthetic handle for constructing complex molecular architectures.

This guide provides an in-depth examination of a core synthetic application of this compound: its use as a nucleophile in N-alkylation reactions. We will move beyond a simple list of steps to explain the critical chemical principles at play, ensuring a robust and reproducible experimental design.

PART 1: Core Chemical Principles & Mechanistic Insight

The Challenge and Opportunity of the Hydrochloride Salt

4-Methylpiperazine-1-carboxamide is typically supplied as a hydrochloride (HCl) salt to improve its shelf-life and handling characteristics. However, this salt form presents a critical mechanistic hurdle that must be overcome. The proton from HCl will associate with the most basic site in the molecule: the secondary amine of the piperazine ring.

This protonation renders the nitrogen atom non-nucleophilic, effectively "locking" it from participating in reactions. Therefore, the first and most crucial step in any reaction involving this nitrogen is its in-situ neutralization to generate the free base. This is typically achieved by adding a suitable inorganic or organic base. The choice of base is critical; it must be strong enough to deprotonate the piperazinium ion but not so strong as to cause unwanted side reactions, such as hydrolysis of the carboxamide.

PART 2: Detailed Experimental Protocol: N-Alkylation

This protocol details a representative N-alkylation reaction using this compound and a generic electrophile, benzyl bromide. This reaction is a foundational method for elaborating the piperazine scaffold, a common strategy in the synthesis of pharmaceutical intermediates.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Role |

| 4-Methylpiperazine-1-carboxamide HCl | C₆H₁₄ClN₃O | 179.65 | - | 1.00 g | 5.57 | Nucleophile Precursor |

| Benzyl Bromide | C₇H₇Br | 171.04 | - | 1.05 g (0.73 mL) | 6.13 | Electrophile (1.1 eq) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | - | 2.31 g | 16.70 | Base (3.0 eq) |

| Acetonitrile (MeCN) | CH₃CN | 41.05 | Anhydrous | 25 mL | - | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | As needed | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl(aq) | - | Saturated | As needed | - | Washing Agent |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | As needed | - | Drying Agent |

Causality-Driven Experimental Procedure

Step 1: Reaction Setup and In-Situ Neutralization

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.57 mmol) and anhydrous potassium carbonate (2.31 g, 16.70 mmol).

-

Add 25 mL of anhydrous acetonitrile.

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Expertise & Experience: This initial stirring period is not passive. It is the critical deprotonation step where the heterogeneous mixture of solid K₂CO₃ neutralizes the dissolved hydrochloride salt, generating the nucleophilic free base in solution. Using a fine powder of K₂CO₃ increases the surface area and facilitates a faster, more complete neutralization. Acetonitrile is an excellent choice of solvent due to its polar aprotic nature, which effectively dissolves the organic reactants while being compatible with the SN2 reaction mechanism.

-

Step 2: Addition of the Electrophile

-

To the stirred suspension, add benzyl bromide (0.73 mL, 6.13 mmol) dropwise via syringe over 1 minute.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C using an oil bath.

-

Maintain stirring at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Trustworthiness: Using a slight excess (1.1 equivalents) of the alkylating agent ensures the complete consumption of the more valuable piperazine starting material. The reaction temperature is a balance; 60 °C provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction without promoting significant side reactions or solvent evaporation.[1] Regular monitoring by TLC/LC-MS is a self-validating practice, preventing premature or unnecessarily prolonged reaction times.

-

Step 3: Work-up and Extraction

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 30 mL of dichloromethane (DCM) and 20 mL of deionized water. Stir vigorously for 5 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

-